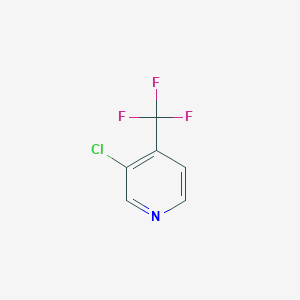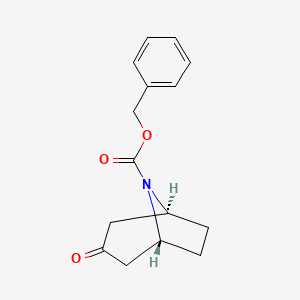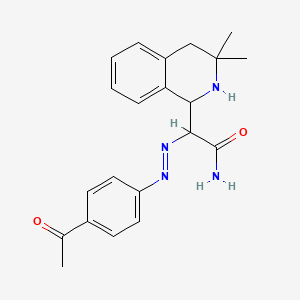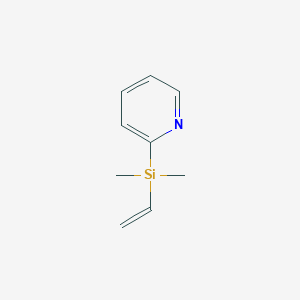
3-Cloro-4-(trifluorometil)piridina
Descripción general
Descripción
3-Chloro-4-(trifluoromethyl)pyridine is a chemical compound with the molecular weight of 181.54 . It is used as a reagent in various applications .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 3-Chloro-4-(trifluoromethyl)pyridine, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(trifluoromethyl)pyridine is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The major use of trifluoromethylpyridine (TFMP) derivatives, including 3-Chloro-4-(trifluoromethyl)pyridine, is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
3-Chloro-4-(trifluoromethyl)pyridine is a colorless or pale yellow liquid . It has a refractive index of n20/D 1.406, a boiling point of 37 °C/10 mmHg, and a density of 1.391 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Aplicaciones Agroquímicas
3-Cloro-4-(trifluorometil)piridina y sus derivados se utilizan ampliamente en la industria agroquímica . El uso principal de estos derivados es en la protección de los cultivos contra las plagas . Fluazifop-butilo fue el primer derivado introducido en el mercado agroquímico, y desde entonces, más de 20 nuevos derivados han adquirido nombres comunes ISO .
Aplicaciones Farmacéuticas
Varios derivados de this compound también se utilizan en la industria farmacéutica . Cinco productos farmacéuticos que contienen la parte trifluorometilpiridina (TFMP) han recibido la aprobación de comercialización, y muchos candidatos se encuentran actualmente en ensayos clínicos .
Aplicaciones Veterinarias
En la industria veterinaria, se han aprobado dos productos que contienen la parte TFMP . Estos productos probablemente aprovechan las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas de la parte piridina .
Síntesis de Marcos Metal-Orgánicos (MOFs)
This compound se utiliza en la síntesis de marcos metal-orgánicos (MOFs) . Los MOFs son compuestos que consisten en iones metálicos o agrupaciones coordinados con ligandos orgánicos para formar estructuras unidimensionales, bidimensionales o tridimensionales.
Preparación de (Trifluorometil)piridillitios
Este compuesto se utiliza en la preparación de (trifluorometil)piridillitios mediante reacción de metalación . Estas reacciones son fundamentales en química orgánica y se utilizan para introducir una variedad de grupos funcionales.
Síntesis de Sales de Metioduro
This compound se utiliza en la síntesis de sales de metioduro . Estas sales se utilizan a menudo en química medicinal y diseño de fármacos.
Estas son solo algunas de las muchas aplicaciones potenciales de this compound. Se espera que se descubran muchas aplicaciones novedosas en el futuro .
Mecanismo De Acción
Target of Action
3-Chloro-4-(trifluoromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of TFMP derivatives are pests in the agricultural industry . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
Mode of Action
The mode of action of TFMP derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The fluorine atom enhances the biological activities and physical properties of the compounds . The pyridine moiety, on the other hand, contributes to the compound’s interaction with its targets .
Biochemical Pathways
It is known that tfmp derivatives have been used in the protection of crops from pests . This suggests that the compounds may interfere with biochemical pathways essential for the survival or reproduction of these pests.
Pharmacokinetics
The presence of the fluorine atom in tfmp derivatives is known to affect the pharmacokinetic properties of the compounds . Fluorine can enhance the bioavailability of the compounds, influence their metabolic stability, and affect their distribution within the body .
Result of Action
The major use of TFMP derivatives is in the protection of crops from pests . The introduction of TFMP derivatives to the agrochemical market has led to the development of more than 20 new TFMP-containing agrochemicals . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Safety and Hazards
When handling 3-Chloro-4-(trifluoromethyl)pyridine, it’s important to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Keep containers tightly closed in a dry, cool and well-ventilated place .
Análisis Bioquímico
Biochemical Properties
3-Chloro-4-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and biochemical processes.
Cellular Effects
The effects of 3-Chloro-4-(trifluoromethyl)pyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-Chloro-4-(trifluoromethyl)pyridine can alter the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 3-Chloro-4-(trifluoromethyl)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been observed to inhibit the activity of certain kinases, which are essential for cell signaling and regulation . Furthermore, 3-Chloro-4-(trifluoromethyl)pyridine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-(trifluoromethyl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Chloro-4-(trifluoromethyl)pyridine remains stable under specific conditions but can degrade under others, leading to variations in its biological activity . Long-term exposure to the compound has been associated with alterations in cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of 3-Chloro-4-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
3-Chloro-4-(trifluoromethyl)pyridine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. Additionally, it can influence the activity of cofactors and other metabolic regulators, further modulating metabolic pathways.
Transport and Distribution
The transport and distribution of 3-Chloro-4-(trifluoromethyl)pyridine within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Its localization and accumulation within cells can impact its effectiveness and potential toxicity. Understanding the transport mechanisms of 3-Chloro-4-(trifluoromethyl)pyridine is crucial for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of 3-Chloro-4-(trifluoromethyl)pyridine is a key factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall biological effects
Propiedades
IUPAC Name |
3-chloro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-5-3-11-2-1-4(5)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYROPYZSZBORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478374 | |
| Record name | 3-Chloro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81565-19-7 | |
| Record name | 3-Chloro-4-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81565-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1631517.png)

